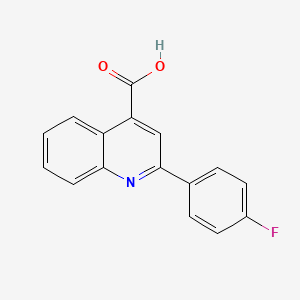

2-(4-Fluorophenyl)quinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FNO2/c17-11-7-5-10(6-8-11)15-9-13(16(19)20)12-3-1-2-4-14(12)18-15/h1-9H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSSAIQFBELCOGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

441-28-1 | |

| Record name | 2-(4-fluorophenyl)quinoline-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(4-Fluorophenyl)quinoline-4-carboxylic acid: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorophenyl)quinoline-4-carboxylic acid is a heterocyclic aromatic compound that has garnered significant interest in the field of medicinal chemistry. Its rigid, planar quinoline core, combined with the electron-withdrawing fluorine substituent on the phenyl ring, provides a unique scaffold for the design of targeted therapeutics. This technical guide offers a comprehensive overview of the chemical properties, synthesis, and biological significance of this compound, with a particular focus on its role as a foundational structure in the development of enzyme inhibitors.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. The presence of the carboxylic acid group influences its solubility and acidity, while the fluorophenylquinoline core contributes to its lipophilicity and potential for aromatic interactions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₀FNO₂ | [1] |

| Molecular Weight | 267.25 g/mol | [2] |

| CAS Number | 441-28-1 | [3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 214-216 °C (for the analogous 2-(4-methylphenyl) derivative) | [5] |

| Solubility | Generally soluble in polar organic solvents such as DMSO and DMF. Solubility in aqueous solutions is pH-dependent. | [6] |

| pKa | Estimated to be in the range of 4-5 for the carboxylic acid group, typical for aromatic carboxylic acids. | General chemical knowledge |

| Predicted XlogP | 3.5 | [7] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

-

¹H NMR (400 MHz, DMSO-d₆): δ 14.00 (s, 1H), 8.69–8.56 (m, 1H), 8.39 (dd, J = 23.2, 12.3 Hz, 2H), 8.26 (d, J = 8.1 Hz, 1H), 8.13 (dd, J = 17.7, 8.5 Hz, 1H), 7.94–7.77 (m, 1H), 7.72–7.62 (m, 1H), 7.40 (t, J = 8.6 Hz, 1H), 7.10 (d, J = 8.6 Hz, 1H).[8]

-

¹³C NMR: Characteristic signals for the quinoline and fluorophenyl rings, as well as the carboxylic acid carbon, are expected in the aromatic region (115-160 ppm) and downfield (around 165-170 ppm) respectively.

-

FT-IR (KBr, cm⁻¹): A broad absorption band in the region of 2500-3300 cm⁻¹ (O-H stretch of the carboxylic acid), a sharp peak around 1700 cm⁻¹ (C=O stretch of the carboxylic acid), and bands in the 1600-1450 cm⁻¹ region (aromatic C=C stretching).

-

High-Resolution Mass Spectrometry (HRMS): [M+H]⁺ calculated for C₁₆H₁₀FNO₂: 268.07291, found: 268.07605.[8]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through well-established named reactions in heterocyclic chemistry, primarily the Pfitzinger and Doebner reactions.

Pfitzinger Reaction

The Pfitzinger reaction provides a direct and efficient route to quinoline-4-carboxylic acids. The reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.

The choice of a strong base, typically potassium hydroxide, is critical for the initial ring-opening of the isatin amide bond to form a keto-acid intermediate. This is followed by a condensation reaction between the aniline moiety of the opened isatin and the carbonyl group of 4-fluoroacetophenone to form an imine, which then tautomerizes to the more stable enamine. An intramolecular cyclization and subsequent dehydration yield the final quinoline-4-carboxylic acid product.

Sources

- 1. This compound | C16H10FNO2 | CID 723163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 5. 2-(4-Methylphenyl)quinoline-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. PubChemLite - this compound (C16H10FNO2) [pubchemlite.lcsb.uni.lu]

- 8. Sirtuin-3 (SIRT3) and the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Elucidation of 2-(4-Fluorophenyl)quinoline-4-carboxylic Acid

Introduction

2-(4-Fluorophenyl)quinoline-4-carboxylic acid is a heterocyclic compound belonging to the quinoline family. The quinoline scaffold is a significant structural motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antibacterial, antitumor, and antiviral properties. The specific substitution of a 4-fluorophenyl group at the 2-position and a carboxylic acid at the 4-position can significantly influence the molecule's pharmacological profile. Accurate and unambiguous structural elucidation is a critical and foundational step in the research and development of such novel chemical entities. This guide provides a comprehensive, multi-technique approach to confirming the molecular structure of this compound, grounded in established analytical principles and methodologies.

Strategic Approach to Structure Elucidation

The definitive confirmation of a molecule's structure is rarely achieved through a single analytical technique. Instead, it relies on the convergence of data from multiple orthogonal methods.[1][2][3] Our strategy for elucidating the structure of this compound integrates chemical synthesis with advanced spectroscopic analysis. This holistic approach not only confirms the final structure but also validates the synthetic pathway.

The overall workflow for this structural elucidation is as follows:

Part 1: Chemical Synthesis via the Pfitzinger Reaction

The synthesis of the target compound provides the material for analysis and offers initial structural insights based on the reaction mechanism. The Pfitzinger reaction is a robust and widely used method for synthesizing quinoline-4-carboxylic acids from isatin and a carbonyl compound in the presence of a base.[4][5][6]

Reaction Mechanism Rationale

The Pfitzinger reaction proceeds through a series of well-established steps:[4][5][7]

-

Ring Opening: A strong base (e.g., potassium hydroxide) hydrolyzes the amide bond in isatin to form a potassium isatinate intermediate.

-

Condensation: The aniline moiety of the opened intermediate condenses with the carbonyl group of 4'-fluoroacetophenone to form an imine (Schiff base).

-

Cyclization and Dehydration: The enamine tautomer of the imine undergoes an intramolecular cyclization, followed by dehydration, to yield the aromatic quinoline-4-carboxylic acid product.

This specific choice of reactants, isatin and 4'-fluoroacetophenone, logically leads to the formation of this compound.

Experimental Protocol: Synthesis

A representative protocol for the synthesis of this compound is as follows:[8][9]

-

Base Solution Preparation: In a 250 mL round-bottom flask, dissolve 10 g of potassium hydroxide (KOH) pellets in approximately 30 mL of 95% ethanol with stirring. Caution: The dissolution of KOH is highly exothermic.

-

Isatin Ring Opening: To the stirred KOH solution, add 5.0 g of isatin. Stir the mixture at room temperature for 30-45 minutes until the isatin fully dissolves and the ring opens to form the potassium isatinate.

-

Addition of Carbonyl Compound: Slowly add a stoichiometric equivalent of 4'-fluoroacetophenone (approximately 4.2 mL) to the reaction mixture.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 8-12 hours.[5][8] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling, remove the solvent via rotary evaporation. Dissolve the residue in 100 mL of water and acidify with 3M hydrochloric acid (HCl) to a pH of 5-6 to precipitate the product.[8][9]

-

Purification: Collect the crude product by vacuum filtration. Further purify the solid by recrystallization from a suitable solvent such as ethanol or an ethyl acetate/hexane mixture to yield the final product as a white or pale yellow solid.[8][9]

Part 2: Spectroscopic Analysis and Data Interpretation

The purified product is subjected to a suite of spectroscopic analyses to confirm its molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound.[1][10] High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the molecular formula.

Experimental Protocol: HRMS

-

Instrument: Thermo Scientific Q Exactive hybrid quadrupole-orbitrap mass spectrometer or equivalent.[8][9]

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode ([M+H]⁺).

-

Analysis: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.

Data Interpretation

The molecular formula for this compound is C₁₆H₁₀FNO₂. The expected monoisotopic mass for the protonated molecule ([M+H]⁺) can be precisely calculated.

| Parameter | Theoretical Value | Experimental Value | Reference |

| Molecular Formula | C₁₆H₁₀FNO₂ | - | [11][12] |

| Monoisotopic Mass | 267.06955 u | - | [12] |

| [M+H]⁺ Calculated | 268.07683 m/z | 268.07605 m/z | [8] |

The close agreement between the calculated and experimentally observed mass for the [M+H]⁺ ion provides strong evidence for the proposed elemental composition.[8]

Fragmentation Analysis: Electron Ionization (EI) mass spectrometry can reveal characteristic fragmentation patterns. For quinoline-4-carboxylic acids, common fragmentation pathways include the loss of the carboxyl group (–COOH, 45 Da) or carbon dioxide (CO₂, 44 Da).[13] Further fragmentation may involve the expulsion of HCN (27 Da) from the quinoline ring.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for de novo structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.[2] Both ¹H and ¹³C NMR are essential for a complete structural assignment.

Experimental Protocol: NMR

-

Instrument: Bruker DRX spectrometer (400 MHz or higher).[8][9]

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent, typically DMSO-d₆, as the carboxylic acid proton is readily observable in this solvent.[14]

-

Analysis: Acquire standard ¹H and ¹³C NMR spectra. For complex spectra, 2D NMR experiments like COSY and HMBC can be employed for unambiguous assignments.[14]

¹H NMR Data Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the carboxylic acid proton.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| COOH | ~14.0 | Singlet | - | 1H |

| Quinoline H5/H8 | 8.1-8.7 | Doublet/Multiplet | ~8.5 | 2H |

| Quinoline H3 | ~8.4 | Singlet | - | 1H |

| Quinoline H6/H7 | 7.6-7.9 | Multiplet | - | 2H |

| Fluorophenyl H2'/H6' | ~8.3 | Multiplet | - | 2H |

| Fluorophenyl H3'/H5' | ~7.4 | Multiplet | - | 2H |

Note: The actual spectrum from the literature for a similar compound, 2-(4-Chlorophenyl)quinoline-4-carboxylic acid, shows a singlet for the carboxylic acid proton around δ 14.07, doublets for quinoline protons around δ 8.66 and δ 8.18, and multiplets for the other aromatic protons, which aligns with these expectations.[8]

¹³C NMR Data Interpretation

The ¹³C NMR spectrum will show signals corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~167 |

| Quaternary Carbons (C-F, C-2, C-4, C-8a, C-4a) | 115-165 (C-F shows a large C-F coupling) |

| Aromatic CH Carbons | 120-135 |

Note: Literature data for similar 2-phenylquinoline derivatives confirms these general chemical shift ranges.[15]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: FTIR

-

Instrument: Schimadzu FTIR-8400S or equivalent.[16]

-

Sample Preparation: The solid sample is typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Analysis: The infrared spectrum is recorded over the range of 4000-400 cm⁻¹.

Data Interpretation

The FTIR spectrum of this compound should display several characteristic absorption bands.

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretching (broad) | 2500-3300 |

| Aromatic C-H | Stretching | 3000-3100 |

| Carboxylic Acid C=O | Stretching | 1680-1710 |

| Aromatic C=C / C=N | Stretching | 1450-1650 |

| C-F | Stretching | 1000-1400 |

| C-O | Stretching | 1210-1320 |

Note: The presence of a strong, broad absorption for the O-H stretch and a sharp, intense peak for the C=O stretch are highly indicative of the carboxylic acid functional group. The C=N and aromatic C=C stretching vibrations confirm the quinoline ring system.[17]

Conclusion: A Unified Structural Confirmation

The structural elucidation of this compound is achieved through the logical synthesis and comprehensive analysis of converging data from multiple spectroscopic techniques.

The Pfitzinger reaction provides a logical synthetic route to the target molecule. High-resolution mass spectrometry confirms the precise elemental composition (C₁₆H₁₀FNO₂). ¹H and ¹³C NMR spectroscopy definitively establish the connectivity of the atoms, revealing the distinct quinoline and 4-fluorophenyl ring systems, as well as the carboxylic acid group. Finally, FTIR spectroscopy corroborates the presence of all key functional groups predicted by the proposed structure. This self-validating system of interlocking data provides an unambiguous and authoritative confirmation of the structure of this compound, a critical step for any further investigation in drug development and medicinal chemistry.

References

-

Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100. [Link]

-

Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60. [Link]

-

Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (1993). Chemical Papers, 47(3), 184-187. [Link]

-

Doebner–Miller reaction. Wikipedia. [Link]

-

Bao, M., & Yamamoto, Y. (2005). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 70(18), 7384–7387. [Link]

- Pfitzinger Quinoline Synthesis. Name Reactions in Organic Synthesis.

-

An Overview on Synthesis of Quinoline and Its Derivatives Using Various Name Reactions. (2020). International Journal of Pharmaceutical Sciences Review and Research, 11(4), 1-10. [Link]

-

Doebner-Miller Reaction. SynArchive. [Link]

-

Structure Elucidation of Small Molecules. Fiehn Lab, UC Davis. [Link]

-

Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2). [Link]

-

Doebner-Miller reaction and applications. Slideshare. [Link]

-

Application of pfitzinger reaction in the synthesis of novel indophenazino fused quinoline-4-carboxylic acid derivatives. (2010). Journal of Chemical and Pharmaceutical Research, 2(4), 891-896. [Link]

-

Advances in structure elucidation of small molecules using mass spectrometry. R Discovery. [Link]

-

Hui, X., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 937225. [Link]

-

The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. Pittcon. [Link]

-

Molecular Structure Characterisation and Structural Elucidation. Intertek. [Link]

-

Supporting Information for manuscript. [Link]

-

Supplementary content: Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorotate dehydrogenase inhibitors. [Link]

-

Gholampour, Z., et al. (2021). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. DARU Journal of Pharmaceutical Sciences, 29(1), 133–144. [Link]

-

Zhang, H., et al. (2017). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 22(1), 133. [Link]

-

2-Quinolinecarboxylic acid. NIST WebBook. [Link]

-

Zarei, S. A., et al. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega, 5(7), 3376–3385. [Link]

-

This compound. PubChem. [Link]

-

Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. ResearchGate. [Link]

-

Synthesis, Crystal and Molecular Structure Studies and DFT Calculations of Phenyl Quinoline-2-Carboxylate and 2-Methoxyphenyl Quinoline-2-Carboxylate; Two New Quinoline-2 Carboxylic Derivatives. ResearchGate. [Link]

-

2-Phenylquinoline. PubChem. [Link]

-

This compound (C16H10FNO2). PubChemLite. [Link]

-

Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

-

Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]

-

Density functional theory and FTIR spectroscopic study of carboxyl group. Journal of the Brazilian Chemical Society. [Link]

-

Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers. [Link]

-

RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. [Link]

Sources

- 1. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 3. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. This compound | C16H10FNO2 | CID 723163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. PubChemLite - this compound (C16H10FNO2) [pubchemlite.lcsb.uni.lu]

- 13. chempap.org [chempap.org]

- 14. benchchem.com [benchchem.com]

- 15. rsc.org [rsc.org]

- 16. jocpr.com [jocpr.com]

- 17. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 2-(4-Fluorophenyl)quinoline-4-carboxylic Acid

Introduction

2-(4-Fluorophenyl)quinoline-4-carboxylic acid, identified by CAS number 441-28-1, is a heterocyclic organic compound that has garnered significant interest within the scientific community. Its core structure, a quinoline scaffold substituted with a fluorophenyl group at the 2-position and a carboxylic acid at the 4-position, serves as a versatile pharmacophore in medicinal chemistry and drug development.[1] The presence of the fluorine atom is particularly noteworthy, as it can enhance metabolic stability, binding affinity, and bioavailability of the molecule.[1] This guide provides a comprehensive technical overview of its synthesis, chemical properties, and burgeoning applications as a modulator of various biological targets, intended for researchers, scientists, and professionals in the field of drug discovery.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its application in research and development.

| Property | Value | Source |

| CAS Number | 441-28-1 | [1][2][3][4] |

| Molecular Formula | C₁₆H₁₀FNO₂ | [1][4] |

| Molecular Weight | 267.259 g/mol | [1][4] |

| IUPAC Name | This compound | [1][4] |

| InChI Key | OSSAIQFBELCOGQ-UHFFFAOYSA-N | [1][4] |

| SMILES | C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)O | [1][5] |

Synthesis of this compound

The synthesis of this compound and its derivatives is most commonly achieved through well-established named reactions in organic chemistry, primarily the Doebner reaction and the Pfitzinger reaction. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the quinoline ring.

The Doebner Reaction

The Doebner reaction provides a direct route to quinoline-4-carboxylic acids by reacting an aniline with an aldehyde and pyruvic acid.[6]

Reaction Principle: This reaction involves the condensation of an aromatic amine (aniline), an aldehyde (4-fluorobenzaldehyde), and pyruvic acid to form the quinoline-4-carboxylic acid scaffold.[6][7]

Experimental Protocol: General Procedure for the Doebner Reaction [7]

-

A solution of 4-fluorobenzaldehyde (9.45 mmol) and pyruvic acid (14.3 mmol) in acetic acid (10 ml) is heated for approximately 40 minutes.

-

Aniline (10 mmol) is then added to the solution.

-

The reaction mixture is heated to reflux and maintained overnight.

-

After cooling, the precipitate that forms is collected by filtration.

-

The crude product is washed with hexane and recrystallized from ethanol to yield the purified this compound.

Causality in Experimental Choices:

-

Acetic Acid as Solvent: Acetic acid serves as a protic solvent that facilitates the condensation reactions and helps to maintain an acidic environment, which catalyzes the cyclization step.

-

Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for the multiple condensation and cyclization steps involved in the formation of the quinoline ring.

-

Recrystallization: This purification technique is chosen to remove unreacted starting materials and by-products, yielding a product of high purity.

aniline [label="Aniline"]; fluorobenzaldehyde [label="4-Fluorobenzaldehyde"]; pyruvic_acid [label="Pyruvic Acid"]; intermediate [label="Schiff Base Intermediate", shape=ellipse, fillcolor="#FFFFFF"]; cyclized_intermediate [label="Cyclized Intermediate", shape=ellipse, fillcolor="#FFFFFF"]; product [label="2-(4-Fluorophenyl)quinoline-\n4-carboxylic acid", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];

{rank=same; aniline; fluorobenzaldehyde; pyruvic_acid;}

aniline -> intermediate [label="+ Aldehyde"]; pyruvic_acid -> intermediate [label="+ Imine"]; intermediate -> cyclized_intermediate [label="Intramolecular\nCyclization"]; cyclized_intermediate -> product [label="Dehydration &\nAromatization"];

}

Doebner Reaction Workflow for Synthesis.

The Pfitzinger Reaction

The Pfitzinger reaction offers an alternative and widely used method for the synthesis of quinoline-4-carboxylic acids, starting from isatin and a carbonyl compound.[8][9]

Reaction Principle: This reaction involves the condensation of isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group, in the presence of a strong base.[10] The isatin ring is opened to form an intermediate that then condenses with the carbonyl compound and cyclizes to form the quinoline-4-carboxylic acid.[8]

Experimental Protocol: General Procedure for the Pfitzinger Reaction [10][11][12]

-

Base Solution Preparation: A 33% (w/v) solution of potassium hydroxide is prepared by dissolving KOH pellets in 95% ethanol in a round-bottom flask.

-

Isatin Ring Opening: Isatin is added to the stirred KOH solution. The color change from orange to pale yellow indicates the opening of the isatin ring to form the potassium isatinate intermediate. Stirring is continued for 30-45 minutes.

-

Addition of Carbonyl Compound: A stoichiometric equivalent of 4-fluoroacetophenone is added dropwise to the reaction mixture.

-

Reflux: The mixture is heated to reflux for 12-13 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling, the reaction mixture is diluted with water and washed with an organic solvent (e.g., ether) to remove neutral impurities. The aqueous layer is then acidified with acetic acid, leading to the precipitation of the product.

-

Purification: The crude product is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol to obtain pure this compound.

Causality in Experimental Choices:

-

Strong Base (KOH): The use of a strong base is critical for the initial hydrolysis and ring-opening of the isatin amide bond.[8]

-

α-Methylene Carbonyl Compound: The presence of an α-methylene group in the carbonyl compound (4-fluoroacetophenone) is essential as it provides the carbon atoms that will form part of the new pyridine ring of the quinoline system.

-

Acidification: Acidification of the reaction mixture protonates the carboxylate salt, causing the free carboxylic acid to precipitate out of the aqueous solution, allowing for its isolation.

isatin [label="Isatin"]; base [label="Base (e.g., KOH)", shape=ellipse, fillcolor="#FFFFFF"]; isatinate [label="Isatinate Intermediate", shape=ellipse, fillcolor="#FFFFFF"]; carbonyl [label="4-Fluoroacetophenone"]; schiff_base [label="Schiff Base/\nEnamine Intermediate", shape=ellipse, fillcolor="#FFFFFF"]; cyclized_product [label="Cyclized Intermediate", shape=ellipse, fillcolor="#FFFFFF"]; product [label="2-(4-Fluorophenyl)quinoline-\n4-carboxylic acid", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];

{rank=same; isatin; carbonyl;}

isatin -> isatinate [label="+ Base"]; isatinate -> schiff_base [label="+ Carbonyl"]; carbonyl -> schiff_base; schiff_base -> cyclized_product [label="Intramolecular\nCondensation"]; cyclized_product -> product [label="Dehydration"]; }

Pfitzinger Reaction Workflow for Synthesis.

Biological Activities and Applications in Drug Discovery

The this compound scaffold has been identified as a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities. This versatility makes it a valuable starting point for the development of novel therapeutic agents.[1][13]

Inhibition of Multidrug Resistance Protein 2 (MRP2)

Derivatives of this compound have been investigated as inhibitors of Multidrug Resistance Protein 2 (MRP2), a transporter protein that contributes to drug resistance in cancer cells by effluxing chemotherapeutic agents.[7] The inhibition of MRP2 can potentially re-sensitize resistant cancer cells to treatment.

A study synthesized and evaluated novel 2-(aryl)quinoline analogs, including 8-benzoyl-2-(4-fluorophenyl)quinoline-4-carboxylic acid, for their MRP2 inhibitory activity.[7] The cytotoxic activity of these compounds was assessed against cisplatin-resistant (MRP2-overexpressing) and drug-sensitive ovarian carcinoma cell lines.[7]

Histone Deacetylase (HDAC) Inhibition

The 2-phenylquinoline-4-carboxylic acid moiety has been incorporated as a "cap" group in the design of novel Histone Deacetylase (HDAC) inhibitors.[14][15] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy.

In one study, a series of 2-substituted phenylquinoline-4-carboxylic acid derivatives were synthesized and evaluated for their HDAC inhibitory activity.[14] Some compounds demonstrated significant selectivity for HDAC3 over other isoforms (HDAC1, 2, and 6), highlighting the potential for developing isoform-selective HDAC inhibitors with improved therapeutic profiles.[14][15]

HDAC [label="Histone Deacetylases (HDACs)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Acetylation [label="Removal of Acetyl Groups\nfrom Histones", shape=ellipse, fillcolor="#FFFFFF"]; Chromatin [label="Chromatin Condensation", shape=ellipse, fillcolor="#FFFFFF"]; Gene_Suppression [label="Tumor Suppressor Gene\nSuppression", shape=ellipse, fillcolor="#FFFFFF"]; Cancer_Progression [label="Cancer Progression", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor [label="2-(4-Fluorophenyl)quinoline-\n4-carboxylic acid Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibition [label="Inhibition", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

HDAC -> Acetylation; Acetylation -> Chromatin; Chromatin -> Gene_Suppression; Gene_Suppression -> Cancer_Progression; Inhibitor -> Inhibition; Inhibition -> HDAC [arrowhead=tee]; }

Mechanism of HDAC Inhibition.

Sirtuin 3 (SIRT3) Inhibition

In a similar vein, derivatives of this quinoline carboxylic acid have been explored as inhibitors of Sirtuin 3 (SIRT3), a member of the NAD+-dependent deacetylase family.[16] SIRT3 is primarily located in the mitochondria and is implicated in regulating cellular metabolism and stress responses, making it a target of interest in cancer research. A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were designed and synthesized, with some exhibiting potent and selective inhibition of SIRT3 over SIRT1 and SIRT2.[16]

Dihydroorotate Dehydrogenase (DHODH) Inhibition

The quinoline-4-carboxylic acid core is also a key pharmacophore in the development of inhibitors for dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the de novo pyrimidine biosynthesis pathway.[12] Inhibition of DHODH depletes the cellular pool of pyrimidines, thereby halting DNA and RNA synthesis and inhibiting cell proliferation. This makes DHODH an attractive target for anticancer and anti-inflammatory drugs. Structure-guided design has led to the discovery of potent quinoline-based DHODH inhibitors with significant oral bioavailability.[12]

Antimicrobial and Antileishmanial Potential

The quinoline scaffold is historically renowned for its antimalarial properties, and modern research continues to explore its broader antimicrobial potential. Derivatives of 2-aryl-quinoline-4-carboxylic acid have demonstrated activity against various bacteria and have been investigated as potential antileishmanial agents.[17][18] In silico studies have identified Leishmania major N-myristoyltransferase (LmNMT) as a promising target for these compounds, suggesting a potential mechanism for their antileishmanial effects.[18]

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing the cytotoxic effects of a compound on cancer cell lines.

-

Cell Seeding: Cancer cells (e.g., HCT-116, MIA PaCa-2) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.[12]

-

Compound Treatment: The cells are treated with various concentrations of the this compound derivative and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Enzyme Inhibition Assay (e.g., HDAC Inhibition)

This protocol outlines a general procedure for measuring the inhibitory activity of a compound against a specific enzyme.

-

Reaction Mixture Preparation: A reaction buffer containing the purified enzyme (e.g., HDAC3), the substrate (e.g., a fluorogenic acetylated peptide), and varying concentrations of the inhibitor is prepared in a 96-well plate.[14]

-

Incubation: The reaction is initiated and incubated at a specific temperature (e.g., 37°C) for a set period.

-

Development: A developer solution is added to stop the enzymatic reaction and generate a fluorescent signal from the deacetylated substrate.

-

Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: The enzyme activity is calculated, and the IC₅₀ value for the inhibitor is determined by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

This compound is a molecule of considerable importance in contemporary medicinal chemistry. Its accessible synthesis through robust methods like the Doebner and Pfitzinger reactions, combined with the favorable physicochemical properties imparted by the fluorophenyl group, makes it an attractive scaffold for further chemical exploration. The diverse biological activities demonstrated by its derivatives, including the inhibition of key targets in cancer and infectious diseases, underscore its potential as a platform for the development of next-generation therapeutics. This guide has provided a detailed technical overview to support and inspire further research into this promising compound.

References

-

Doebner–Miller reaction - Wikipedia. (n.d.). Retrieved January 2, 2026, from [Link]

- Reddy, C. K., et al. (2007). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 72(19), 7437–7440.

- Sharma, P., & Kumar, A. (2020). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

-

Doebner-Miller Reaction - SynArchive. (n.d.). Retrieved January 2, 2026, from [Link]

- Doebner-Miller reaction and applic

-

2-(4-fluoro-phenyl)-quinoline-4-carboxylic acid | CAS#:441-28-1. (n.d.). Chemical Register. Retrieved January 2, 2026, from [Link]

- Zarghi, A., et al. (2017). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. DARU Journal of Pharmaceutical Sciences, 25(1), 1.

- Pfitzinger Quinoline Synthesis. (n.d.). In Name Reactions in Organic Synthesis (pp. 586-588). Cambridge University Press.

-

Pfitzinger reaction - Wikipedia. (n.d.). Retrieved January 2, 2026, from [Link]

-

2-(4-Fluoro-phenyl)-quinoline-4-carboxylic acid | CAS: 441-28-1. (n.d.). Chemical-Suppliers. Retrieved January 2, 2026, from [Link]

-

This compound | C16H10FNO2 | CID 723163. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

- Al-Ostath, A., et al. (2021).

- Application Notes: Synthesis of Quinoline-4-Carboxylic Acid via Pfitzinger Condens

-

This compound (C16H10FNO2). (n.d.). PubChemLite. Retrieved January 2, 2026, from [Link]

- Hui, Q., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 929548.

- Zhang, L., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 856559.

- The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. (n.d.). Wiley Online Library.

- de Oliveira, R. G., et al. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Chemistry.

- Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 194-203.

- Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid deriv

- Patel, D. B., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.

- Maleki, A., et al. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega, 5(6), 2897–2906.

- Ladds, M. J. G. W., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(17), 7795–7809.

- Hui, Q., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 929548.

- Hui, Q., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 929548.

- El-Damasy, A. K., et al. (2022). 2-(3-Bromophenyl)

- Vatsala, B. S., et al. (2016). Synthesis and Molecular Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalarial, Antituberculosis and Anticancer properties. International Journal of Chemical and Physical Sciences, 5(4), 1-12.

- Al-Majid, A. M., et al. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2892.

Sources

- 1. Buy this compound | 441-28-1 [smolecule.com]

- 2. CAS#:441-28-1 | 2-(4-fluoro-phenyl)-quinoline-4-carboxylic acid | Chemsrc [chemsrc.com]

- 3. Chemical-Suppliers | Product Search [chemical-suppliers.eu]

- 4. This compound | C16H10FNO2 | CID 723163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C16H10FNO2) [pubchemlite.lcsb.uni.lu]

- 6. iipseries.org [iipseries.org]

- 7. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. jocpr.com [jocpr.com]

- 12. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 16. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents [frontiersin.org]

A Technical Guide to the Physicochemical Properties of 2-(4-Fluorophenyl)quinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Fluorophenyl)quinoline-4-carboxylic acid is a heterocyclic compound featuring the quinoline scaffold, a privileged structure in medicinal chemistry renowned for its presence in a wide array of therapeutic agents.[1][2] The incorporation of a fluorophenyl group at the 2-position can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making its comprehensive characterization essential for drug discovery and development. This guide provides an in-depth analysis of the core physicochemical properties of this compound, offering not only known data but also detailing the authoritative experimental protocols required for its synthesis and empirical characterization. We delve into the synthesis via the Pfitzinger reaction, structural elucidation, and the determination of key parameters such as solubility, acidity (pKa), and melting point, providing a framework for its evaluation as a lead compound or synthetic intermediate.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a cornerstone of heterocyclic chemistry and a key pharmacophore in drug design. Its rigid, planar structure and ability to engage in various intermolecular interactions (π-π stacking, hydrogen bonding) allow it to bind effectively to a multitude of biological targets. Quinoline derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4]

The subject of this guide, this compound (CAS No. 441-28-1), combines this potent scaffold with two critical functional groups: a carboxylic acid at the 4-position, which provides a key site for hydrogen bonding and salt formation, and a 4-fluorophenyl substituent. The fluorine atom is a bioisostere of a hydrogen atom but imparts profoundly different properties, including increased metabolic stability and altered binding affinities, due to its high electronegativity. Understanding the fundamental physicochemical properties of this molecule is therefore a prerequisite for any rational drug design or process chemistry program.

Synthesis and Structural Elucidation

The most direct and widely adopted method for preparing 2-arylquinoline-4-carboxylic acids is the Pfitzinger reaction.[5][6] This classic condensation reaction provides a robust route to the desired scaffold from readily available starting materials.

Causality of Method Choice: The Pfitzinger reaction is chosen for its reliability and convergence. It efficiently constructs the complex quinoline core in a single synthetic operation by condensing isatin with a carbonyl compound possessing an α-methylene group (in this case, 4'-fluoroacetophenone) under basic conditions.[6][7] The base-catalyzed ring-opening of isatin to an isatinate intermediate is the critical first step, which then undergoes condensation and intramolecular cyclization to yield the final aromatic product.[8]

Caption: Pfitzinger reaction workflow for synthesis.

Experimental Protocol: Synthesis via Pfitzinger Reaction

This protocol is a robust, generalized procedure adapted from established methodologies.[3][5][8]

-

Base Preparation: In a round-bottom flask fitted with a reflux condenser, dissolve potassium hydroxide (4.0 eq) in 95% ethanol under stirring. Rationale: A strong base is required to hydrolyze the amide bond in isatin.

-

Isatin Ring Opening: Add isatin (1.0 eq) to the ethanolic KOH solution. Stir the mixture at room temperature for approximately 30 minutes. The color should change as the potassium salt of isatinic acid is formed.

-

Carbonyl Addition: Slowly add 4'-fluoroacetophenone (1.05 eq) to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Rationale: Thermal energy is required to drive the condensation and subsequent cyclization/dehydration steps to completion.

-

Work-up and Isolation: After cooling, distill the ethanol under reduced pressure. Dissolve the resulting residue in water.

-

Purification: Wash the aqueous solution with diethyl ether to remove unreacted 4'-fluoroacetophenone. Cool the aqueous layer in an ice bath and acidify to pH ~4-5 with glacial acetic acid or dilute HCl.

-

Collection: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from ethanol.

Core Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profile. The data presented below combines known values with expert-validated protocols for their empirical determination.

Table 1: Summary of Physicochemical Properties

| Property | Value / Data | Significance in Drug Development |

| CAS Number | 441-28-1[9] | Unique identifier for substance registration and tracking. |

| Molecular Formula | C₁₆H₁₀FNO₂[10] | Defines elemental composition. |

| Molecular Weight | 267.25 g/mol [10] | Impacts diffusion, transport, and molar concentration calculations. |

| Melting Point (°C) | Not reported, requires experimental determination. | Indicator of purity, lattice energy, and solid-state stability. |

| Aqueous Solubility | Expected to be low, requires experimental determination. | Affects dissolution rate and bioavailability. Poor solubility is a major challenge in drug development.[11] |

| pKa | Estimated ~3.5-4.5, requires experimental determination. | Governs the ionization state at physiological pH (7.4), which dictates solubility, permeability, and target binding. |

| Calculated LogP | 3.5 (XlogP3-AA) | Predicts lipophilicity and the ability to cross cell membranes. |

Melting Point (MP)

The melting point is a fundamental thermal property that provides a quick and reliable indication of a compound's purity. A sharp melting range typically signifies high purity, while a broad and depressed range suggests the presence of impurities.

Experimental Protocol: Melting Point Determination

-

Sample Preparation: Ensure the recrystallized product is thoroughly dried to remove any residual solvent. Finely grind a small amount of the solid.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a calibrated digital melting point apparatus.

-

Heating Profile: Use a rapid heating rate (10-20 °C/min) for a coarse determination. For a precise measurement, repeat with a fresh sample, heating rapidly to ~15 °C below the coarse MP, then reducing the ramp rate to 1-2 °C/min.

-

Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point. For high accuracy, an average of three measurements should be taken.

Aqueous Solubility

Aqueous solubility is a master variable in drug development, directly influencing oral bioavailability. For ionizable compounds like this compound, solubility is highly pH-dependent.[12] The gold-standard method for determining thermodynamic equilibrium solubility is the shake-flask method.[13][14]

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

-

System Preparation: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).

-

Sample Addition: Add an excess amount of the solid compound to a sealed vial containing a known volume of a specific buffer. Rationale: Ensuring an excess of solid is present is critical for achieving a saturated solution at equilibrium.

-

Equilibration: Agitate the vials in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[15][16]

-

Phase Separation: After equilibration, allow the vials to stand to let undissolved solid settle. Alternatively, centrifuge the samples to pellet the solid.

-

Sampling & Analysis: Carefully withdraw an aliquot of the clear supernatant. Filter it through a 0.45 µm filter to remove any remaining particulates.

-

Quantification: Dilute the filtrate and determine the concentration of the dissolved compound using a validated analytical method, typically UV-Vis spectroscopy or HPLC, against a standard calibration curve.[13] The resulting concentration is the equilibrium solubility at that specific pH and temperature.

Acidity Constant (pKa)

The pKa value defines the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For a carboxylic acid, this determines its charge and, consequently, its interactions with biological membranes and protein targets. Potentiometric titration is the most accurate and widely used method for pKa determination.[17][18][19]

Experimental Protocol: pKa Determination by Potentiometric Titration

-

System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, 10.0).[17]

-

Sample Preparation: Accurately weigh and dissolve the compound in a co-solvent/water mixture (e.g., methanol/water) if aqueous solubility is low. The final concentration should be around 1-10 mM. Add an inert salt like KCl (to 0.15 M) to maintain constant ionic strength.[20]

-

Titration Setup: Place the solution in a jacketed vessel maintained at a constant temperature (e.g., 25 °C). Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of an acid.[19]

-

Titration: While stirring, add small, precise increments of a standardized strong base titrant (e.g., 0.1 M NaOH). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.[20]

-

Data Analysis: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point (the midpoint of the steep inflection region of the curve). For higher accuracy, the inflection point can be determined from the first or second derivative of the titration curve.

Overall Characterization Workflow

A logical workflow is essential to ensure the identity, purity, and key properties of the synthesized compound are accurately established. This process forms a self-validating system where each step confirms the success of the previous one.

Caption: A standard workflow for compound characterization.

Conclusion

This guide outlines the critical physicochemical properties of this compound and provides the authoritative experimental frameworks necessary for their determination. While specific empirical data for properties like melting point and pKa are not widely published, the provided protocols empower researchers to generate this crucial data with high fidelity. A thorough understanding and empirical validation of these parameters are indispensable first steps in leveraging this promising molecular scaffold for applications in medicinal chemistry and materials science.

References

-

Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. U.S. EPA Product Properties Test Guidelines OPPTS.

-

BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i.

-

ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS.

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.

-

Zarghi, A., et al. (n.d.). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. PMC - NIH.

-

Schoukroun-Barnes, L. R., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry.

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark.

-

Cherry, C. L., et al. (n.d.). Supplementary content Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot.

-

BenchChem. (n.d.). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis.

-

Wang, H., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC - NIH.

-

Pfitzinger Quinoline Synthesis. (n.d.).

-

Wikipedia. (n.d.). Pfitzinger reaction.

-

van der Heide, E., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH.

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

-

BenchChem. (n.d.). Application Notes: Synthesis of Quinoline-4-Carboxylic Acid via Pfitzinger Condensation.

-

JOCPR. (n.d.). Application of pfitzinger reaction in.

-

Guidechem. (n.d.). 2-phenyl-quinoline-4-carboxylic acid methyl ester 4546-48-9.

-

Santa Cruz Biotechnology. (n.d.). 2-(4-Fluoro-phenyl)-quinoline-4-carboxylic acid.

-

CymitQuimica. (n.d.). This compound.

-

ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.

-

Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.

-

Daina, A., et al. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega.

-

Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.

-

ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives.

-

SpectraBase. (n.d.). Quinoline-4-carboxylic acid - Optional[1H NMR] - Spectrum.

-

ChemicalBook. (n.d.). QUINOLINE-4-CARBOXYLIC ACID(486-74-8) 1H NMR spectrum.

-

ChemicalBook. (n.d.). 2-(4-BROMO-PHENYL)-QUINOLINE-4-CARBOXYLIC ACID Product Description.

-

Solubility of Things. (n.d.). Quinoline-4-carboxylic acid.

Sources

- 1. researchgate.net [researchgate.net]

- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 7. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. benchchem.com [benchchem.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. scbt.com [scbt.com]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. enamine.net [enamine.net]

- 14. researchgate.net [researchgate.net]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. bioassaysys.com [bioassaysys.com]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 19. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 20. dergipark.org.tr [dergipark.org.tr]

An In-Depth Technical Guide to 2-(4-Fluorophenyl)quinoline-4-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-fluorophenyl)quinoline-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We delve into its core molecular and physicochemical properties, detailed synthetic methodologies, and thorough spectral characterization. Furthermore, this guide explores the promising therapeutic applications of this quinoline derivative, particularly its emerging roles as an inhibitor of histone deacetylases (HDACs) and sirtuin 3 (SIRT3), and its potential as an antimicrobial agent. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights into the study and application of this molecule.

Compound Identification and Physicochemical Properties

This compound is a derivative of quinoline-4-carboxylic acid, also known as cinchophen, featuring a 4-fluorophenyl substituent at the 2-position of the quinoline ring system. The presence of the fluorine atom can significantly influence the compound's physicochemical properties and biological activity.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₀FNO₂ | --INVALID-LINK-- |

| Molecular Weight | 267.25 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 441-28-1 | --INVALID-LINK-- |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)O | --INVALID-LINK-- |

| InChI Key | OSSAIQFBELCOGQ-UHFFFAOYSA-N | --INVALID-LINK-- |

Synthesis of this compound

The synthesis of 2-aryl-quinoline-4-carboxylic acids is well-established, with the Doebner and Pfitzinger reactions being the most prominent methods. These reactions offer versatile pathways to this class of compounds from readily available starting materials.

Doebner Reaction

The Doebner reaction is a three-component condensation of an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid.[1] For the synthesis of the title compound, 4-fluoroaniline, benzaldehyde, and pyruvic acid would be the reactants.

Reaction Mechanism: The reaction likely proceeds through the formation of a Schiff base from the aniline and aldehyde, followed by a reaction with the enol of pyruvic acid, intramolecular cyclization, and subsequent oxidation to the aromatic quinoline.[1]

Caption: General workflow of the Doebner reaction.

Experimental Protocol (Adapted from a general Doebner reaction protocol): [1][2]

-

Reaction Setup: In a round-bottom flask, dissolve aniline (1 equivalent) and 4-fluorobenzaldehyde (1 equivalent) in ethanol.

-

Addition of Pyruvic Acid: Add pyruvic acid (1.1 equivalents) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

-

Isolation: Collect the precipitate by filtration and wash with cold ethanol.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid to afford pure this compound.

Pfitzinger Reaction

The Pfitzinger reaction provides an alternative route, involving the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[3][4] To synthesize the target molecule, isatin would be reacted with 4-fluoroacetophenone.

Reaction Mechanism: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin, which opens the ring to form a keto-acid. This intermediate then condenses with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the quinoline-4-carboxylic acid.[3]

Caption: General workflow of the Pfitzinger reaction.

Experimental Protocol (Adapted from a general Pfitzinger reaction protocol): [4][5][6]

-

Preparation of Base Solution: In a round-bottom flask, dissolve potassium hydroxide (3 equivalents) in ethanol.

-

Isatin Ring Opening: Add isatin (1 equivalent) to the basic solution and stir until a clear solution is formed.

-

Addition of Carbonyl Compound: Add 4-fluoroacetophenone (1 equivalent) to the reaction mixture.

-

Reflux: Heat the mixture to reflux for 12-24 hours. Monitor the reaction by TLC.

-

Work-up: After cooling, pour the reaction mixture into water and acidify with a mineral acid (e.g., HCl) to a pH of approximately 4-5.

-

Isolation: The precipitated product is collected by filtration, washed with water, and dried.

-

Purification: Recrystallization from a suitable solvent such as ethanol affords the purified this compound.

Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline and fluorophenyl rings, as well as a downfield singlet for the carboxylic acid proton (typically >10 ppm). The protons on the quinoline ring will appear as a series of doublets and triplets, while the protons on the fluorophenyl ring will exhibit splitting patterns influenced by the fluorine atom. For the analogous 2-(2-fluorophenyl)quinoline-4-carboxylic acid, the carboxylic acid proton appears at δ 14.02 ppm (in DMSO-d₆).[7]

-

¹³C NMR: The carbon NMR spectrum will display signals for all 16 carbon atoms. The carboxylic acid carbonyl carbon is expected to resonate in the range of 165-185 ppm. The carbon atoms of the aromatic rings will appear between 110 and 150 ppm, with the carbon attached to the fluorine atom showing a characteristic large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands. A broad O-H stretching band for the carboxylic acid is expected in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid will appear around 1700-1725 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic rings will be observed in the 1450-1600 cm⁻¹ region. A strong C-F stretching band is also expected, typically in the 1000-1400 cm⁻¹ range. For a similar compound, 8-benzoyl-2-(4-fluorophenyl)quinoline-4-carboxylic acid, the O-H stretch was observed at 3002.55 cm⁻¹ and the C=O stretches at 1691.63 and 1659.10 cm⁻¹.[8]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement. For 2-(2-fluorophenyl)quinoline-4-carboxylic acid, the calculated m/z for [M+H]⁺ is 268.07291, and the found value was 268.07291, confirming the molecular formula C₁₆H₁₀FNO₂.[7] The fragmentation pattern in electron ionization (EI) mass spectrometry would likely show a prominent molecular ion peak. Key fragmentation pathways would involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially the loss of CO₂ (44 Da).[9]

Applications in Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[10] this compound and its analogs are of particular interest for their potential as anticancer and antimicrobial agents.

Anticancer Activity: HDAC and SIRT3 Inhibition

Recent studies have highlighted the potential of 2-phenylquinoline-4-carboxylic acid derivatives as inhibitors of histone deacetylases (HDACs).[7] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various cancers.[7] By inhibiting HDACs, these compounds can induce cell cycle arrest and apoptosis in cancer cells.[7][11]

Furthermore, derivatives of 2-phenylquinoline-4-carboxylic acid have been identified as potent inhibitors of SIRT3, a mitochondrial sirtuin that is also involved in cancer cell metabolism and survival.[12][13] The inhibition of SIRT3 by these compounds has been shown to induce G0/G1 phase cell cycle arrest and differentiation in leukemic cell lines.[12][13] The this compound scaffold represents a promising starting point for the design of selective HDAC and SIRT3 inhibitors for cancer therapy.

Caption: Proposed anticancer mechanism of action.

Antimicrobial Activity

Quinoline-4-carboxylic acids have a long history as antimicrobial agents.[10][14] This class of compounds has demonstrated activity against a range of Gram-positive and Gram-negative bacteria.[15][16] The mechanism of action is often attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. The introduction of a fluorine atom at the 4-position of the phenyl ring can enhance the antimicrobial potency of these compounds.[17] Therefore, this compound is a promising candidate for further investigation as a novel antibacterial agent.

Conclusion

This compound is a synthetically accessible molecule with a rich chemical profile and significant therapeutic potential. The established Doebner and Pfitzinger reactions provide reliable routes for its synthesis, and its structure can be unequivocally confirmed by modern spectroscopic methods. The growing body of evidence supporting its role as an inhibitor of key cancer targets like HDACs and SIRT3, along with its potential as an antimicrobial agent, underscores its importance in contemporary drug discovery. This technical guide serves as a foundational resource to encourage and facilitate further research into this promising compound and its derivatives, with the ultimate goal of developing novel and effective therapeutic agents.

References

- 1. One moment, please... [iipseries.org]

- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. jocpr.com [jocpr.com]

- 7. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chempap.org [chempap.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 14. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of 2-(4-Fluorophenyl)quinoline-4-carboxylic acid

An In-Depth Technical Guide to the Biological Activity of 2-(4-Fluorophenyl)quinoline-4-carboxylic Acid

Introduction

The quinoline ring system is a quintessential scaffold in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] This heterocyclic motif is considered a "privileged structure" due to its ability to bind to a variety of biological targets with high affinity. Within this class, 2-arylquinoline-4-carboxylic acids have emerged as a particularly fruitful area of research, demonstrating significant potential in oncology, immunology, and infectious diseases.[2]

This technical guide focuses on a specific, promising derivative: This compound . The introduction of a fluorine atom at the 4-position of the phenyl ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological activity and a more favorable pharmacokinetic profile. This document provides a comprehensive overview of the known biological activities of this compound, delving into its mechanisms of action, supported by experimental data and detailed protocols for researchers in drug discovery and development.

Part 1: Anticancer and Antiproliferative Activities

The most extensively studied therapeutic potential of this compound and its close analogs lies in the field of oncology. These compounds have been shown to inhibit cancer cell proliferation by targeting several key enzymes that are critical for tumor growth and survival.

Mechanism of Action: Targeting Key Cancer-Related Enzymes

1.1.1. Inhibition of Histone Deacetylases (HDACs)

Expertise & Rationale: Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression of key tumor suppressor genes. Overexpression of certain HDAC isoforms, particularly class I HDACs like HDAC3, is a hallmark of many cancers. Therefore, inhibiting HDACs can restore the expression of these suppressor genes, inducing cell cycle arrest, differentiation, and apoptosis in cancer cells. The 2-phenylquinoline-4-carboxylic acid scaffold has been identified as a novel "cap" group for HDAC inhibitors, providing a rigid structure for interaction with the enzyme's active site.[3][4]

Experimental Findings: Derivatives of this compound have been synthesized and evaluated for their HDAC inhibitory activity. For instance, by attaching various zinc-binding groups (ZBGs) like hydroxamic acid or hydrazide via a linker, researchers have created potent HDAC inhibitors.[3][4] One such derivative, D28 , which incorporates the 2-phenylquinoline-4-carboxylic acid moiety, demonstrated significant and selective inhibitory activity against HDAC3 with an IC₅₀ value of 24.45 µM, while showing no activity against HDAC1, 2, and 6.[3] This isoform selectivity is highly desirable as it may reduce the off-target effects and toxicity associated with pan-HDAC inhibitors.

Table 1: HDAC Inhibitory Activity of a 2-Phenylquinoline-4-Carboxylic Acid Derivative

| Compound | Target | IC₅₀ (µM) | Selectivity |

|---|

| D28 | HDAC3 | 24.45 | Selective vs. HDAC1, 2, 6 |

Data sourced from Frontiers in Chemistry (2022).[3]

Causality Behind Experimental Choices: The choice of an in vitro enzymatic assay is the foundational step to confirm direct target engagement. This biochemical assay isolates the enzyme and the inhibitor, removing the complexities of a cellular environment. This allows researchers to definitively state that the compound's activity is due to the direct inhibition of the enzyme's catalytic function and to quantify its potency (IC₅₀).

Protocol 1: In Vitro HDAC Inhibition Assay

This protocol describes a typical fluorometric assay to determine the IC₅₀ values of test compounds against purified human HDAC enzymes.

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

-

Dilute the purified recombinant human HDAC enzyme (e.g., HDAC3/NCOR1 complex) to the desired concentration in the assay buffer.

-

Prepare the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) in the assay buffer.

-

Prepare the developer solution (e.g., Trichostatin A and trypsin in assay buffer).

-

Serially dilute the test compound, this compound derivative, in DMSO to create a range of concentrations.

-

-

Assay Procedure:

-

Add 2 µL of the serially diluted compound solution to the wells of a 96-well black microplate.

-

Add 28 µL of the diluted enzyme solution to each well and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 10 µL of the HDAC substrate solution to each well.

-

Incubate the plate for 60 minutes at 37°C.

-

Stop the reaction by adding 10 µL of the developer solution.

-

Incubate for an additional 20 minutes at 37°C.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a nonlinear regression model to determine the IC₅₀ value.

-

Caption: General mechanism of HDAC inhibition.

1.1.2. Inhibition of Sirtuin 3 (SIRT3)

Expertise & Rationale: SIRT3 is a primary mitochondrial deacetylase that regulates the activity of enzymes involved in metabolism, redox balance, and apoptosis. In many cancers, SIRT3 acts as a tumor suppressor. However, in others, such as MLL-rearranged leukemia, it is overexpressed and promotes leukemogenesis. Therefore, selective SIRT3 inhibitors are being sought as potential therapeutics. The 2-phenylquinoline-4-carboxylic acid scaffold has been explored for this purpose, with modifications designed to target the specific active site of SIRT3.[5]

Experimental Findings: A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were designed and synthesized as SIRT3 inhibitors. The parent compound, with a 4-fluorophenyl group, serves as a key structural precursor. One of the most potent compounds in the series, P6 , exhibited an IC₅₀ of 7.2 µM for SIRT3 and showed selectivity over SIRT1 (32.6 µM) and SIRT2 (33.5 µM).[5] This compound also demonstrated potent antiproliferative activity against MLL-rearranged leukemic cell lines.

Table 2: SIRT Inhibitory Activity of a 2-Phenylquinoline-4-Carboxylic Acid Derivative